molecular formula C17H18N2O7 B15108665 N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine

Cat. No.: B15108665
M. Wt: 362.3 g/mol
InChI Key: MSNODDKZXITETF-UHFFFAOYSA-N
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Description

N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine is a synthetic coumarin derivative conjugated with a dipeptide (glycylglycine). The coumarin core is substituted with a methoxy group at position 7 and a methyl group at position 4, while the acetyl-glycylglycine moiety is attached at position 2. The glycylglycine chain may enhance solubility or facilitate targeted interactions with biological systems, as seen in analogous peptide-conjugated compounds .

Properties

Molecular Formula

C17H18N2O7

Molecular Weight

362.3 g/mol

IUPAC Name

2-[[2-[[2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H18N2O7/c1-9-11-4-3-10(25-2)5-13(11)26-17(24)12(9)6-14(20)18-7-15(21)19-8-16(22)23/h3-5H,6-8H2,1-2H3,(H,18,20)(H,19,21)(H,22,23)

InChI Key

MSNODDKZXITETF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine typically involves the reaction of 7-methoxy-4-methylcoumarin with glycine derivatives. The process begins with the preparation of 7-methoxy-4-methylcoumarin, which is then reacted with acetic anhydride to form the acetylated intermediate. This intermediate is subsequently coupled with glycylglycine under mild conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the introduced functional groups .

Scientific Research Applications

N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of bacterial DNA gyrase, leading to antimicrobial effects. Additionally, it may modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Coumarin Family

The following table summarizes key structural and functional differences between the target compound and related coumarin derivatives:

Compound Name Substituents (Coumarin Core) Side Chain/Linker Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
N-[(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycylglycine (Target) 7-OCH₃, 4-CH₃ Acetyl-glycylglycine C₁₉H₂₂N₂O₈ 406.39 Hypothesized enhanced solubility/bioactivity
N-{[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine 7-OCH₂CO, 3-C₆H₁₃, 4-CH₃ Acetyl-glycine C₂₀H₂₅NO₆ 375.42 Increased lipophilicity due to hexyl group
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 7-OCH₂CH₂CO, 4-C₂H₅ Propanoyl-glycylglycine C₁₈H₂₀N₂O₇ 376.36 Flexible linker; potential for varied binding
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide 7-OCH₂CO, 4-CH₃ Hydrazide-nitrobenzylidene C₂₀H₁₇N₃O₇ 411.37 Anticancer activity (in vitro assays)

Key Observations :

  • Substituent Effects : The target compound’s 7-methoxy group likely improves solubility compared to the 7-oxyacetyl group in and , which are bulkier. The 4-methyl group may stabilize the coumarin core, whereas 4-ethyl in could enhance hydrophobic interactions .
  • Side Chain Influence : Glycylglycine conjugation (target) may offer better cellular uptake than glycine () or hydrazide () derivatives, as seen in peptide-conjugated betulinic acid analogs .
Functional Analogues with Peptide Conjugates

Compounds like N-(2,3-indolo-betulinoyl)glycylglycine (BA2) and N-(2,3-indolo-betulinoyl)glycine (BA3) () demonstrate that glycylglycine conjugation enhances cytotoxicity compared to glycine or parent compounds. While these are triterpenoid derivatives, the trend supports the hypothesis that glycylglycine in the target coumarin derivative could improve bioactivity through similar mechanisms, such as lysosome disruption or apoptosis induction .

Research Implications and Gaps

  • Biological Potential: The target compound’s glycylglycine chain warrants evaluation in cytotoxicity assays (e.g., LDH leakage, NR uptake) as performed for betulinic acid analogs .
  • Structural Optimization : Comparative studies with and could clarify the role of substituent position (3 vs. 7) and side-chain length.

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